molecular formula C21H27N3O3S B3812146 N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Cat. No. B3812146
M. Wt: 401.5 g/mol
InChI Key: KRNBNMXWUPNRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide targets the TYK2 enzyme, which is involved in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This leads to a shift in the immune response from pro-inflammatory to anti-inflammatory, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been shown to reduce inflammation and tissue damage in multiple preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical models. One limitation is the lack of clinical data, as N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is still in the early stages of development.

Future Directions

For N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide include further preclinical studies to evaluate its efficacy in additional models of autoimmune diseases. Clinical trials will be needed to evaluate its safety and efficacy in humans. Combination therapies with other drugs that target different pathways in the immune response could also be explored. Finally, the potential for N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide to be used as a tool compound for studying the role of TYK2 in the immune response should be investigated.
In conclusion, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide is a promising drug candidate for the treatment of autoimmune diseases. Its specificity for the TYK2 enzyme and favorable pharmacokinetic profile make it an attractive option for further development. Preclinical studies have shown promising results, and clinical trials will be needed to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to significantly reduce inflammation and skin thickening. In a mouse model of lupus, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide was shown to reduce inflammation and improve gut barrier function.

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-3-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23(2)28(26,27)24-14-6-7-17(16-24)15-22-21(25)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBNMXWUPNRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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